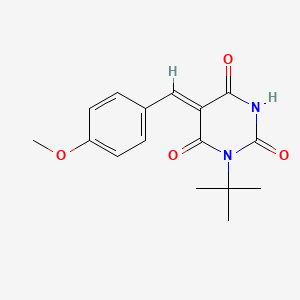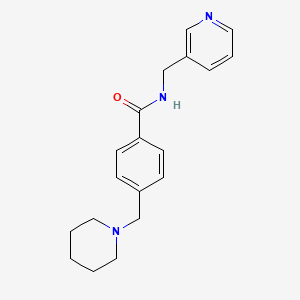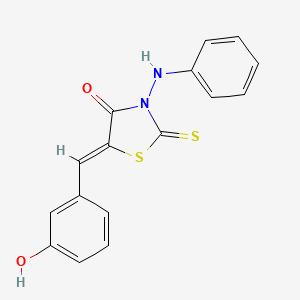![molecular formula C16H13BrN4O B4650608 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B4650608.png)
3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide
Vue d'ensemble
Description
3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a pyrazole derivative that exhibits potent biological activity, making it a promising candidate for drug development and other biomedical applications. In
Applications De Recherche Scientifique
3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the development of new drugs. It has been shown to exhibit potent anti-inflammatory, analgesic, and antitumor activity, making it a potential candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide are diverse and depend on the specific application. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to exhibit antitumor activity in various cancer cell lines and animal models of cancer. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide in lab experiments is its potent biological activity. This compound exhibits strong anti-inflammatory, analgesic, and antitumor activity, making it a valuable tool for studying these processes. Additionally, the synthesis method for this compound is relatively straightforward, making it easy to obtain in large quantities.
However, there are also some limitations associated with using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the safety and potential side effects of this compound.
Orientations Futures
There are many potential future directions for the study of 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide. One potential direction is the development of new drugs based on this compound. Its potent biological activity makes it a promising candidate for the treatment of various diseases, including inflammation and cancer.
Another potential direction is the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound inhibits the activity of enzymes and signaling pathways involved in inflammation and tumor growth.
Finally, there is potential for the development of new synthetic methods for this compound. While the current synthesis method is relatively straightforward, there is always room for improvement and optimization.
Conclusion
In conclusion, 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide is a promising compound that exhibits potent biological activity. Its potential applications in drug development and other biomedical areas make it a valuable tool for scientific research. While there are some limitations associated with its use, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Propriétés
IUPAC Name |
(E)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O/c17-13-3-1-10(2-4-13)15-12(9-19-21-15)7-11(8-18)16(22)20-14-5-6-14/h1-4,7,9,14H,5-6H2,(H,19,21)(H,20,22)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJQAIGQRIJGDQ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide](/img/structure/B4650526.png)


![methyl 2-[({[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4650547.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4650555.png)

![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4650574.png)
![ethyl 5-(4-isopropylphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4650575.png)
![3-{2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4650584.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4650588.png)
![3-methyl-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4650595.png)

![1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4650609.png)
![3-allyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650615.png)